Dihydrochlorure de N-méthyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)méthanamine

Vue d'ensemble

Description

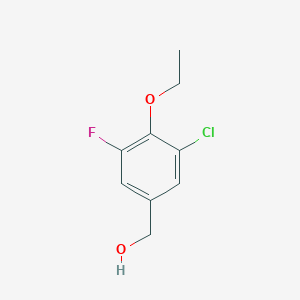

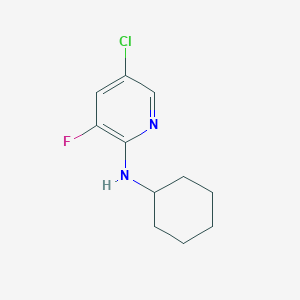

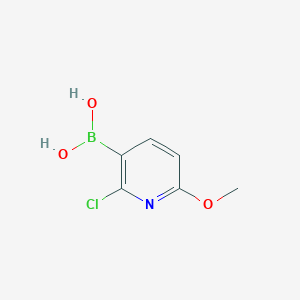

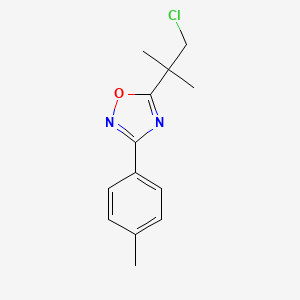

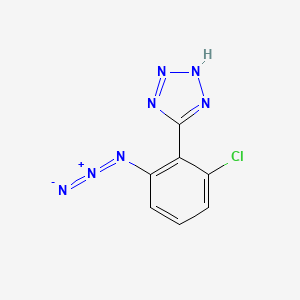

“N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride” is a chemical compound with the empirical formula C7H16Cl2N4 . It belongs to the class of triazoles, which are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Molecular Structure Analysis

The molecular structure of “N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride” can be represented by the SMILES stringCl.Cl.CCCn1cnnc1CNC . This indicates that the compound contains a propyl group (CCC) and a methyl group © attached to a 1,2,4-triazole ring (n1cnnc1), along with two chloride ions (Cl.Cl).

Applications De Recherche Scientifique

Activités cytotoxiques contre les lignées cellulaires tumorales

Ce composé a été évalué pour ses effets cytotoxiques sur diverses lignées cellulaires tumorales. Des études ont montré que les hybrides de 1,2,4-triazole présentent une gamme d'activités cytotoxiques contre des lignées cellulaires telles que MCF-7 (cancer du sein) et HCT-116 (cancer du côlon), indiquant un potentiel d'utilisation dans la recherche et la thérapie du cancer .

Activités antimicrobiennes

La recherche a également démontré que certains dérivés de 1,2,4-triazole possèdent de bonnes activités antimicrobiennes contre divers micro-organismes. Ceci suggère que le composé pourrait être utile dans le développement de nouveaux agents antimicrobiens .

Synthèse chimique

Le composé est utilisé dans les processus de synthèse chimique. Il sert de bloc de construction dans la synthèse de diverses entités chimiques qui peuvent avoir une importance biologique ou industrielle .

Science des matériaux

En recherche sur les matériaux, ce composé pourrait être impliqué dans la création ou la modification de matériaux présentant des propriétés ou des fonctions spécifiques .

Chromatographie

Le composé peut être utilisé en chromatographie comme un standard ou un matériau de référence pour aider à identifier et à quantifier d'autres substances .

Recherche analytique

Il pourrait être utilisé dans la recherche analytique pour comprendre ses propriétés et ses interactions avec d'autres composés chimiques .

Orientations Futures

Triazole compounds, including “N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride”, continue to be of interest in medicinal chemistry due to their versatile biological activities . Future research may focus on synthesizing and studying the potential of various substituted 1,2,4-triazole analogues .

Propriétés

IUPAC Name |

N-methyl-1-(4-propyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4.2ClH/c1-3-4-11-6-9-10-7(11)5-8-2;;/h6,8H,3-5H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNNWSIIOMKECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NN=C1CNC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.